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Compound of Interest

Compound Name: LEQ803

Cat. No.: B3180018

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic properties of
LEQ803, the primary N-desmethyl metabolite of the cyclin-dependent kinase 4/6 (CDK4/6)
inhibitor, Ribociclib. While studied in the context of its parent compound, understanding the
absorption, distribution, metabolism, and excretion (ADME) of LEQ803 is crucial for a complete
characterization of Ribociclib's clinical pharmacology.

Core Pharmacokinetic Profile of LEQ803

LEQ803 is formed from Ribociclib primarily through metabolism by the cytochrome P450 3A4
(CYP3A4) enzyme.[1][2] It is a significant circulating metabolite observed in both preclinical
species and humans, though its exposure is generally less than that of the parent drug.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for LEQ803,
derived from studies involving the administration of Ribociclib.

Table 1: LEQ803-to-Ribociclib Metabolic Ratios
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Administration Ratio (AUCLEQ803 .

) . Species Reference
Route I AUCRIibociclib)
Oral 0.198 Human [2]
Intravenous 0.125 Human [2]
Oral 38% (0.38) Rat [3]
Oral 3% (0.03) Dog [3]

AUC: Area Under the Plasma Concentration-Time Curve

The higher ratio of LEQ803 to Ribociclib following oral administration compared to intravenous
infusion in humans and preclinical models suggests a significant first-pass effect in the
generation of this metabolite.[3]

Metabolic Pathway

The metabolic conversion of Ribociclib to LEQ803 is a primary clearance mechanism for the

parent drug. This biotransformation is catalyzed by CYP3A4 and involves the N-demethylation

CYP3A4 Enzyme

of Ribociclib.

Ribociclib

N-demethylation

y

LEQ803
(N-Desmethyl Ribociclib)
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Caption: Metabolic conversion of Ribociclib to LEQ803 via CYP3A4.

Experimental Protocols

The pharmacokinetic data for LEQ803 were generated from clinical and preclinical studies
designed to evaluate the ADME properties of Ribociclib. The methodologies below are
representative of those used in these studies.

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study

A human ADME study was conducted to determine the routes of excretion, pharmacokinetics,
and biotransformation of Ribociclib and its metabolites, including LEQ803.[3]

» Study Design: An open-label, single-dose study in healthy male volunteers.

e Study Drug Administration: A single oral dose of 600 mg of [**C]-radiolabeled Ribociclib was
administered.[3]

e Sample Collection:

o Plasma: Serial blood samples were collected at predefined time points to characterize the
pharmacokinetic profile of Ribociclib and LEQ803.[3][4]

o Urine and Feces: Samples were collected to determine the routes and rates of excretion of
the radiolabeled drug and its metabolites.[3]

» Bioanalytical Method: Plasma and urine concentrations of Ribociclib and LEQ803 were
measured using validated bioanalytical assays, typically liquid chromatography-tandem
mass spectrometry (LC-MS/MS).[4] Total radioactivity was measured by radiometric
methods.[3]

» Data Analysis: Pharmacokinetic parameters such as AUC and Cmax were calculated from
the plasma concentration-time data. Metabolite profiling was conducted on plasma, urine,
and feces to identify and quantify the metabolites, including LEQ803.[3]
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The workflow for this type of study is visualized below.
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Caption: General experimental workflow for a human ADME study.

Absolute Bioavailability and Bioequivalence Studies

Studies in healthy subjects were conducted to assess the absolute oral bioavailability of

Ribociclib and compare different formulations.[5]

o Study Design: Open-label, crossover studies in healthy participants.[5]

e Drug Administration:

o Bioavailability: A single oral dose of a 600 mg Ribociclib tablet was compared with a single

intravenous infusion of 150 mg Ribociclib.[5]

o Bioequivalence: A 600 mg Ribociclib tablet was compared with a 600 mg capsule

formulation.[5]

o Pharmacokinetic Assessment: The plasma pharmacokinetics of both Ribociclib and its major
metabolite, LEQ803, were assessed in both study types. This allowed for the calculation of
the LEQ803-to-Ribociclib metabolic ratios for both oral and intravenous routes.[2]

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b3180018?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/32706937/
https://pubmed.ncbi.nlm.nih.gov/32706937/
https://pubmed.ncbi.nlm.nih.gov/32706937/
https://pubmed.ncbi.nlm.nih.gov/32706937/
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.researchgate.net/publication/349133595_Pharmacokinetics_of_Ribociclib_in_Subjects_With_Hepatic_Impairment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3180018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Studies in Special Populations

The pharmacokinetics of Ribociclib and LEQ803 have also been evaluated in specific
populations to inform dosing recommendations.

o Hepatic Impairment: A Phase 1, open-label, single-dose study was conducted in subjects
with varying degrees of hepatic impairment (mild, moderate, severe) compared to subjects
with normal hepatic function.[6] Following a single 400 mg oral dose of Ribociclib, the
pharmacokinetics of both Ribociclib and LEQ803 were assessed.[6]

e Renal Impairment: In a dedicated clinical study, the exposure of Ribociclib and LEQ803 was
evaluated after a single 400 mg dose in non-cancer subjects with renal impairment
compared to those with normal renal function.[2]

Clinical Significance

While LEQ803 is a major metabolite, its exposure is lower than that of Ribociclib.[3] Current
assessments suggest that the exposure increase of LEQ803 observed in special populations,
such as those with renal impairment, is not expected to have clinical relevance due to a lack of
clinically significant activity.[2] The primary driver of the clinical efficacy and safety profile of
Ribociclib treatment is considered to be the parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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